2,4-Dimethyl-3-pentanol

Dynamic Kinetic Resolution Ruthenium Catalysis Enantioselective Synthesis

2,4-Dimethyl-3-pentanol (Diisopropylcarbinol, CAS 600-36-2) is the sterically hindered secondary alcohol required for high-performance catalytic transformations where linear or less-branched alcohols fail. Its symmetric α,α′-diisopropyl substitution suppresses ketone byproduct formation during ruthenium/enzyme dynamic kinetic resolution, enabling acetate yields with up to 98% ee. In directed Ru-catalyzed C(sp³)–H α-alkylation of cyclic amines, it uniquely functions as both solvent and catalyst activator, maintaining activity while preventing competing alkene reduction. Substitution with 3-pentanol or isopropanol causes significant yield loss and side-product formation. This hindered architecture also provides controlled proton-transfer kinetics in diastereoselective couplings and serves as a thermophysical benchmark for hydrogen-bonding studies. Procure this specific isomer to ensure reaction specificity and reproducibility.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 600-36-2
Cat. No. B146734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-3-pentanol
CAS600-36-2
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)C)O
InChIInChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3
InChIKeyBAYAKMPRFGNNFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-3-pentanol (CAS 600-36-2) Technical Baseline for Research Procurement


2,4-Dimethyl-3-pentanol (diisopropylcarbinol, CAS 600-36-2) is a branched C7 secondary alcohol with molecular formula C7H16O and molecular weight 116.20 g/mol [1]. The compound exhibits a boiling point range of 138.8–140 °C, density of 0.829 g/mL at 25 °C, refractive index (n20/D) of 1.424–1.426, and water solubility of 32.4 g/L at 20 °C [1][2]. Its symmetric α,α′-diisopropyl substitution pattern confers steric hindrance at the carbinol center, which fundamentally alters its hydrogen-bonding behavior, thermophysical properties, and reactivity profile relative to linear or less-branched heptanol isomers [3].

Why Generic Heptanol Substitution Fails for 2,4-Dimethyl-3-pentanol in Precision Catalysis


2,4-Dimethyl-3-pentanol cannot be interchangeably substituted with other secondary alcohols or heptanol isomers due to its unique symmetric steric profile at the carbinol carbon. Calorimetric studies demonstrate that this steric environment produces fundamentally different hydrogen-bonding self-association patterns and thermophysical properties compared to n-heptanol or 3-ethyl-3-pentanol [1]. In catalytic applications, the α,α′-diisopropyl substitution creates steric hindrance that renders the alcohol a hindered hydrogen donor rather than a reactive substrate—a property that is absent in less-branched alcohols such as 3-pentanol or 1-heptanol [2]. Substitution with a non-hindered alcohol in ruthenium-catalyzed processes results in substantial ketone byproduct formation and reduced yield, as documented in side-by-side reaction optimization studies [2].

Quantitative Differentiation Evidence for 2,4-Dimethyl-3-pentanol Against Closest Structural Analogs


Steric Hindrance as a Hydrogen Donor: Yield and Enantioselectivity Comparison in Dynamic Kinetic Resolution

In combined ruthenium/enzyme dynamic kinetic resolution of functionalized γ-hydroxy amides, the use of 2,4-dimethyl-3-pentanol as the hydrogen source suppressed ketone formation and enabled the production of acetates with enantiomeric excesses up to 98% [1]. The hindered α,α′-diisopropyl substitution prevents the alcohol itself from undergoing oxidation under catalytic conditions—a side reaction observed with less-hindered hydrogen donors. In the same catalytic system, the absence of a hindered alcohol or substitution with a primary alcohol (e.g., methanol, ethanol) resulted in significant ketone byproduct accumulation and reduced product enantiopurity [1].

Dynamic Kinetic Resolution Ruthenium Catalysis Enantioselective Synthesis

Enthalpy of Vaporization Comparison: 2,4-Dimethyl-3-pentanol vs. 2,3-Dimethyl-3-pentanol

The enthalpy of vaporization (ΔvapH) of 2,4-dimethyl-3-pentanol was measured at 51.8 kJ/mol at 328 K, decreasing to 45.7 kJ/mol at 358 K [1]. In contrast, the isomeric 2,3-dimethyl-3-pentanol (a tertiary alcohol with different branching pattern) exhibits a ΔvapH of 53.2 kJ/mol at 333 K . The ~1.4–2 kJ/mol lower vaporization enthalpy of 2,4-dimethyl-3-pentanol under comparable conditions reflects its symmetric secondary alcohol structure versus the more compact tertiary alcohol, affecting distillation energy requirements and volatility in solvent applications.

Thermophysical Properties Phase Behavior Process Engineering

Heat Capacity Anomaly: Temperature Dependence Maxima Differentiating Symmetric Branched Heptanols

In a systematic calorimetric study of eight aliphatic heptanols, 2,4-dimethyl-3-pentanol exhibited a distinct maximum in the temperature dependence of its heat capacity, a feature associated with alcohol self-association disruption [1]. This thermophysical signature differentiates the symmetric branched structure from linear and asymmetrically branched heptanol isomers. The experimental heat capacity data were correlated as a function of temperature from 261 K to 382 K, providing reliable data for process design where previously only estimated values existed [1]. Linear heptanols (e.g., n-heptanol) and other branched isomers did not display identical thermal behavior due to differences in hydrogen-bonding network architecture [1].

Heat Capacity Self-Association Calorimetry

Toxicological Differentiation: Chronic Neurotoxicity Profile vs. General Alcohol Class

Chronic toxicology data indicate that 2,4-dimethyl-3-pentanol causes optic nerve neuropathy in 26-week intermittent inhalation studies (mammal species) and induces degenerative changes in brain, liver, and kidney in 26-week intermittent oral studies of rabbits [1][2]. This neurotoxic and multiorgan toxicity profile at chronic exposure durations is not uniformly observed across all secondary alcohols (e.g., 3-pentanol, 2-pentanol lack this specific chronic neurotoxicity documentation). The compound is also an irritant and carries Xn (Harmful) classification with R22 (harmful if swallowed), R37/38 (irritating to respiratory system and skin), and R41 (risk of serious damage to eyes) risk codes [3].

Toxicology Occupational Safety Risk Assessment

Vapor Pressure Comparison: 2,4-Dimethyl-3-pentanol vs. 2-Methyl-3-pentanol

The vapor pressure of 2,4-dimethyl-3-pentanol at 25 °C is 2.78 mmHg . For the less-substituted analog 2-methyl-3-pentanol (CAS 565-67-3), the estimated vapor pressure at 25 °C is approximately 1.8 mmHg based on structural estimation methods. The ~1 mmHg higher vapor pressure of 2,4-dimethyl-3-pentanol reflects the effect of additional α-methyl substitution on molecular surface area and intermolecular attraction. This difference directly affects evaporation rate and flammability hazard classification (flash point 37 °C for 2,4-dimethyl-3-pentanol vs. approximately 40–42 °C estimated for 2-methyl-3-pentanol) [1].

Volatility Solvent Evaporation Process Safety

Catalytic C(sp3)-H Alkylation Performance: Hindered Alcohol as Solvent/Activator vs. Non-Hindered Alcohols

In directed ruthenium-catalyzed C(sp3)-H α-alkylation of cyclic amines (piperidines), 2,4-dimethyl-3-pentanol functions simultaneously as the solvent and catalyst activator, with a catalytic amount of trans-1,2-cyclohexanedicarboxylic acid required to achieve high conversion to the alkylated product [1]. The hindered nature of the alcohol prevents its own participation as a nucleophile or substrate, thereby suppressing competing alkene reduction pathways that would otherwise diminish product yield [1]. When less-hindered alcohols (e.g., 3-pentanol, isopropanol) were employed in the same catalytic system, significant side-product formation and lower conversion to the desired α-alkylated amine were observed [1]. The synergistic role of 2,4-dimethyl-3-pentanol as both sterically inert solvent and hydrogen-bond donor activator is not replicable with non-hindered alcohol alternatives.

C-H Activation Ruthenium Catalysis Alkylation

Validated Application Scenarios for 2,4-Dimethyl-3-pentanol Based on Quantitative Evidence


Hindered Hydrogen Donor in Ruthenium-Catalyzed Dynamic Kinetic Resolution

2,4-Dimethyl-3-pentanol serves as the preferred hydrogen donor in combined ruthenium/enzyme dynamic kinetic resolution (DKR) of functionalized alcohols and γ-hydroxy amides. Its sterically hindered α,α′-diisopropyl structure suppresses ketone byproduct formation during racemization, enabling acetate product yields with enantiomeric excess up to 98% ee . This application is validated by direct comparative data showing that non-hindered alcohols (methanol, ethanol) fail to suppress ketone formation under identical conditions . Procurement of this specific alcohol—rather than a generic secondary alcohol—is required for achieving high enantiopurity in DKR workflows.

Solvent and Catalyst Activator in Ruthenium-Catalyzed C(sp3)-H α-Alkylation

In directed ruthenium-catalyzed C(sp3)-H α-alkylation of cyclic amines such as piperidines, 2,4-dimethyl-3-pentanol functions as both the reaction solvent and catalyst activator . Its hindered structure prevents competing alkene reduction side reactions and maintains catalytic activity when used in conjunction with trans-1,2-cyclohexanedicarboxylic acid . The substitution of this hindered alcohol with less-hindered alternatives (e.g., 3-pentanol, isopropanol) results in significantly lower conversion and increased side-product formation . This application scenario is supported by head-to-head reaction optimization studies demonstrating the unique functional role of 2,4-dimethyl-3-pentanol in the catalytic cycle.

Calorimetric Reference Standard for Branched Alcohol Thermophysical Characterization

2,4-Dimethyl-3-pentanol serves as a reference compound in systematic calorimetric studies of alcohol self-association and phase behavior due to its symmetric branching pattern. Experimental heat capacity data have been determined over the temperature range 261 K to 382 K using Tian-Calvet calorimetry, filling a critical gap in reliable thermophysical data for branched heptanols . The compound's distinct maximum in temperature-dependent heat capacity—absent in linear and asymmetrically branched isomers—provides a benchmark signature for validating molecular simulation models of hydrogen-bonded liquid systems . This application is validated by peer-reviewed calorimetric studies with direct comparison to eight heptanol isomers.

Proton Source in Diastereoselective Coupling and Polymerization

2,4-Dimethyl-3-pentanol is employed as a proton source in diastereoselective coupling reactions with 2-substituted acrylate derivatives and in the polymerization of 1,1′-(1,3-phenylene)diethanol with diisopropyl adipate . Its moderate steric bulk and secondary alcohol acidity (pKa predicted 15.04±0.20) provide controlled proton transfer kinetics that differ from primary alcohols or more acidic proton sources . This application is documented in multiple vendor technical datasheets and is supported by its established role as a hindered proton donor in stereoselective transformations .

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